molecular formula C14H16F2N2O3 B6641249 N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

Cat. No. B6641249
M. Wt: 298.28 g/mol
InChI Key: DDMLSOCPVROYLP-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide, also known as DAA-1106, is a novel compound that has gained attention in the field of neuroscience research due to its potential therapeutic applications.

Mechanism of Action

The PBR is a transmembrane protein that is primarily located in the outer mitochondrial membrane of cells. It plays a role in various physiological processes such as cholesterol transport, apoptosis, and immune response. N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide binds to the PBR with high affinity and specificity, leading to increased uptake of the compound in activated microglia and astrocytes. This allows for visualization of neuroinflammation in vivo.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is well-tolerated and has low toxicity in animal models. It has been shown to selectively bind to the PBR in the brain, with minimal binding to other receptors. N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has also been shown to have a long half-life in the brain, making it suitable for PET imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide as a PET imaging agent include its high affinity and specificity for the PBR, its ability to selectively bind to activated microglia and astrocytes, and its long half-life in the brain. However, one limitation is that the PBR is also expressed in peripheral tissues, which may lead to non-specific binding and reduced specificity for neuroinflammation. Additionally, N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.

Future Directions

For N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide research include exploring its potential as a diagnostic tool for neuroinflammatory diseases, as well as investigating its therapeutic potential. Studies have shown that PBR ligands have anti-inflammatory and neuroprotective effects, and N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide may have similar properties. Additionally, further studies are needed to optimize the PET imaging protocol for N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide and to compare its efficacy to other PBR ligands.
Conclusion
In conclusion, N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is a promising compound for PET imaging studies of neuroinflammation and neurodegenerative diseases. Its high affinity and specificity for the PBR, as well as its long half-life in the brain, make it a valuable tool for studying these conditions. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide is synthesized by reacting 2,6-difluorobenzylamine with ethyl 3-oxo-3-(3-hydroxyazetidin-1-yl)propanoate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has been primarily studied for its potential as a positron emission tomography (PET) imaging agent for the central nervous system. PET imaging allows for non-invasive visualization of biological processes in vivo, and N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide has been shown to selectively bind to the peripheral benzodiazepine receptor (PBR), which is upregulated in activated microglia and astrocytes in the brain. This makes N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide a promising tool for studying neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-8(19)17-12(5-13(21)18-6-9(20)7-18)14-10(15)3-2-4-11(14)16/h2-4,9,12,20H,5-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMLSOCPVROYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N1CC(C1)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide

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